molecular formula C16H22N4O3S B2632033 N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide CAS No. 309735-77-1

N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide

Cat. No. B2632033
CAS RN: 309735-77-1
M. Wt: 350.44
InChI Key: FCAAQYALSRZFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide” is a chemical compound with the molecular formula C16H22N4O3S. It has an average mass of 350.436 Da and a monoisotopic mass of 350.141266 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a propanamide group, and a 1,2-benzisothiazol-3-one group with two oxygen atoms attached to the sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.44. The InChI code for this compound is 1S/C16H22N4O3S/c17-20(11-10-15(21)18-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)24(22,23)19-16/h4-5,8-9,12H,1-3,6-7,10-11,17H2,(H,18,21) . It should be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of compounds, including N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide derivatives, have been synthesized using microwave-assisted methods. These compounds have shown moderate to significant antimicrobial activities, including anti-bacterial and anti-fungal effects. The increased lipophilicity, such as in N-methyl analogues, is associated with higher anti-bacterial activities (Ahmad et al., 2011). Additionally, novel biologically active compounds within similar chemical frameworks have been synthesized, indicating potential for diverse biological applications. These compounds have undergone preliminary evaluation for their antibacterial and DPPH radical scavenging activities, showcasing their potential as antimicrobial agents (Zia-ur-Rehman et al., 2009).

Anti-oxidant and Anti-bacterial Activities

Compounds analogous to N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide have been synthesized with the potential for antioxidant and antibacterial applications. These compounds were created starting from commercially available saccharine and have been subjected to preliminary evaluation for their anti-oxidant and anti-bacterial activities, highlighting the versatility of N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide derivatives in therapeutic applications (Ahmad et al., 2010).

Antifungal Efficacy

Specific modifications to compounds structurally related to N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide, such as replacing the hydrazine moiety with ethylenediamine, have resulted in potent antifungal agents. These agents exhibit no antibacterial activity but show potent antifungal effects in vitro, comparable to that of amphotericin B, against a panel of yeast and mold clinical isolates. Such findings suggest the potential of these compounds for developing new antifungal therapies, particularly against multidrug-resistant fungal infections (Hagras et al., 2021).

properties

IUPAC Name

3-[amino-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c17-20(11-10-15(21)18-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)24(22,23)19-16/h4-5,8-9,12H,1-3,6-7,10-11,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAAQYALSRZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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